



# Application Note & Protocol: In Vivo Imaging with Indocyanine Green (ICG)

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Compound of Interest		
Compound Name:	STA-2842	
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### Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1] It is a water-soluble, amphiphilic tricarbocyanine dye with a molecular weight of 774.96 Da.[1] In blood, approximately 98% of ICG rapidly binds to plasma proteins, primarily albumin. This binding is crucial for its pharmacokinetic profile and its applications in imaging. ICG is almost exclusively eliminated by the liver into the biliary tree in an unconjugated form, with a short plasma half-life of about 3 to 4 minutes in humans.[1][2]

The key feature of ICG for in vivo imaging is its optical properties. It absorbs and emits light in the near-infrared spectrum (750–950 nm), a range where biological tissues have minimal absorbance and autofluorescence.[1][3] This "NIR window" allows for deeper tissue penetration of light and higher signal-to-background ratios compared to fluorophores in the visible spectrum, making ICG an excellent agent for a variety of in vivo imaging applications.[4][3]

## **Applications in In Vivo Imaging**

ICG's properties make it a versatile tool for real-time, non-invasive visualization of biological processes. Key applications include:



- Tumor Imaging: ICG passively accumulates in solid tumors through the Enhanced
  Permeability and Retention (EPR) effect.[5][6] The leaky blood vessels and poor lymphatic
  drainage characteristic of many tumors allow the ICG-albumin complex to extravasate and
  be retained within the tumor microenvironment, enabling clear delineation of tumors from
  surrounding healthy tissue.[5][7] This is particularly useful for fluorescence-guided surgery to
  identify tumor margins.[8]
- Lymphatic System Mapping: When injected intradermally or subcutaneously, ICG is taken up by lymphatic vessels, allowing for real-time visualization of lymphatic drainage pathways and the identification of sentinel lymph nodes (SLNs).[9][10][11] This application is critical in oncology for staging cancer and guiding lymph node biopsies.[12][13]
- Angiography: Due to its confinement within the vascular compartment after intravenous injection, ICG is widely used to assess blood flow and vessel perfusion in various organs, including the retina, choroid, and heart.[1][12]
- Photoacoustic Imaging: As a chromophore with strong absorption in the NIR range, ICG can be used as a contrast agent in photoacoustic imaging, an emerging hybrid imaging modality that combines light and sound for high-resolution deep-tissue imaging.[1]

## **Quantitative Data Summary**

The following tables summarize the key properties and pharmacokinetic parameters of Indocyanine Green.

Table 1: Physicochemical and Optical Properties of Indocyanine Green (ICG)



Property	Value	Reference
Molecular Weight	774.96 Da	[1]
Formula	C43H47N2NaO6S2	N/A
Excitation Peak (in blood)	~760-800 nm	[1][2][3]
Emission Peak (in blood)	~820-830 nm	[1][2][3]
Plasma Protein Binding	~98% (primarily albumin)	[12]
Solubility	Water Soluble	[4]

Table 2: Pharmacokinetic Parameters of ICG

Parameter	Species	Value	Reference
Plasma Half-life	Human	3-4 minutes	[2]
Plasma Half-life	Animal Models	120-240 seconds	[1]
Primary Route of Elimination	Human/Animal	Hepatic metabolism and biliary excretion	[1][2]
LD50 (Lethal Dose, 50%)	Animal Study	80 mg/kg	[1]

Table 3: Example Tumor-to-Background Ratios (TBR) in a Murine Model

ICG Dose	Time Post-Injection	Tumor-to- Background Ratio (TBR)	Reference
< 5 mg/kg	Various	< 2.0	[8]
5 mg/kg - 10 mg/kg	Various	2.1 - 8.0	[8]
5 mg/kg	24 hours	14.1 (Tumor-to-Blood Ratio)	[5]



## **Experimental Protocols**

## Protocol 1: Tumor Imaging in a Murine Model via the EPR Effect

This protocol describes the use of ICG for imaging solid, non-hepatic tumors in a subcutaneous mouse model.

#### Materials:

- Indocyanine Green (ICG) powder
- Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
- Tumor-bearing mice (e.g., subcutaneous xenografts on the flank)
- Anesthesia (e.g., isoflurane)
- In vivo NIR fluorescence imaging system (e.g., IVIS, Pearl Imager)
- Syringes and needles (e.g., 30-gauge)

#### Procedure:

- ICG Solution Preparation:
  - Aseptically prepare a stock solution of ICG. For example, dissolve ICG powder in sterile water to a concentration of 1 mg/mL.
  - Further dilute the stock solution with sterile PBS to the final desired concentration for injection. A common dose for optimal tumor imaging is 5 mg/kg.[8]
  - Protect the solution from light as ICG is light-sensitive. Prepare fresh before use.
- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).



- o Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.
- Place the mouse on the imaging stage of the NIR imaging system. Maintain body temperature with a warming pad.

#### ICG Administration:

 Administer the prepared ICG solution via intravenous (IV) tail vein injection. The injection volume will depend on the mouse's weight and the solution concentration (typically around 100-200 μL).

#### In Vivo Imaging:

- Acquire a baseline (pre-injection) image of the mouse.
- Begin acquiring fluorescence images immediately after injection and at various time points (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr, 48 hr).
- Optimal tumor contrast is often achieved 24 hours post-injection, as circulating ICG has cleared while the dye is retained in the tumor.[5][8]
- Use appropriate excitation and emission filters for ICG (e.g., Excitation: ~760 nm, Emission: ~830 nm). Set exposure time and other camera settings to avoid saturation while maximizing signal.

#### Data Analysis:

- Using the imaging system's software, draw regions of interest (ROIs) over the tumor and an adjacent non-tumor background area (e.g., muscle).
- Calculate the average fluorescence intensity for each ROI.
- Determine the Tumor-to-Background Ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

## Protocol 2: Sentinel Lymph Node (SLN) Mapping in a Rodent Model



This protocol details the procedure for visualizing lymphatic drainage and identifying SLNs.

#### Materials:

- Indocyanine Green (ICG) powder
- Sterile Water for Injection or Saline
- Healthy rats or mice
- Anesthesia (e.g., isoflurane)
- In vivo NIR fluorescence imaging system
- Syringes and needles (e.g., 30-gauge)

#### Procedure:

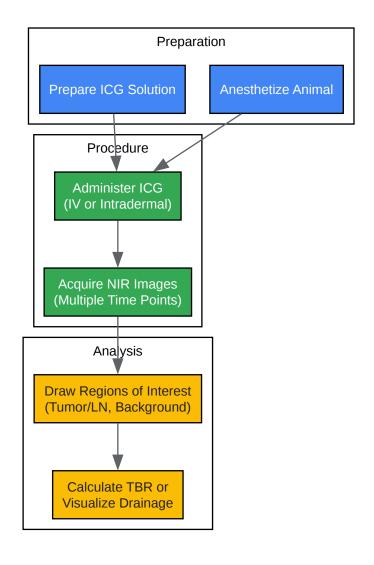
- ICG Solution Preparation:
  - Prepare a sterile solution of ICG at a concentration of approximately 1-2.5 mg/mL.[10]
  - Protect the solution from light and use it promptly after preparation.
- Animal Preparation:
  - Anesthetize the animal as described in Protocol 1.
  - Shave the fur from the area of injection and the expected drainage basin to improve image quality.
  - Position the animal in the imaging system.
- ICG Administration:
  - $\circ$  Inject a small volume (e.g., 50-100  $\mu$ L) of the ICG solution intradermally or subcutaneously into the site of interest (e.g., footpad, peritumoral area).[10][11]
- In Vivo Imaging:



- Begin acquiring images immediately after injection using the appropriate NIR filters.
- The lymphatic vessels draining from the injection site should become visible within seconds to minutes.
- Continue imaging to track the fluorescent signal as it travels through the lymphatic channels and accumulates in the draining sentinel lymph nodes. This typically occurs within 3-5 minutes.[11]
- Capture images at different time points to observe the full drainage pathway.
- Data Analysis:
  - The primary analysis is the qualitative visualization of the lymphatic channels and the localization of fluorescent "hot spots" corresponding to the SLNs.
  - The imaging system software can be used to create time-lapse videos to observe the dynamic flow of ICG through the lymphatic system.
  - For quantitative analysis, ROIs can be drawn over the identified lymph nodes to measure signal intensity over time.

## **Visualizations**





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Caption: Experimental workflow for in vivo imaging with ICG.

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